1-Dehydro-[6]-gingerdione 1-Dehydro-[6]-gingerdione 1-Dehydro-[6]-gingerdione is a hydroxycinnamic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1956719
InChI: InChI=1S/C17H22O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h7-12,19-20H,3-6H2,1-2H3/b9-7+,15-12-
SMILES: CCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O
Molecular Formula: C17H22O4
Molecular Weight: 290.4 g/mol

1-Dehydro-[6]-gingerdione

CAS No.:

Cat. No.: VC1956719

Molecular Formula: C17H22O4

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

1-Dehydro-[6]-gingerdione -

Specification

Molecular Formula C17H22O4
Molecular Weight 290.4 g/mol
IUPAC Name (1E,3Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)deca-1,3-dien-5-one
Standard InChI InChI=1S/C17H22O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h7-12,19-20H,3-6H2,1-2H3/b9-7+,15-12-
Standard InChI Key FZWNRFAUDBWSKY-QNQPVOBRSA-N
Isomeric SMILES CCCCCC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)OC)\O
SMILES CCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O
Canonical SMILES CCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O

Introduction

Chemical Structure and Properties

1-Dehydro- -gingerdione belongs to the class of hydroxycinnamic acids and derivatives, characterized by a 3-methoxy-4-hydroxyphenyl moiety. This bioactive compound is one of several gingerol-related compounds found in ginger rhizome .

Basic Chemical Properties

PropertyValue
CAS Number76060-35-0
Molecular FormulaC₁₇H₂₂O₄
Molecular Weight290.35-290.4 g/mol
IUPAC Name(1E,3Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)deca-1,3-dien-5-one
Synonyms6-Dehydrogingerdione, (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-decene-3,5-dione
Physical StateSolid

Source: Data compiled from multiple chemical databases

Physicochemical Properties

PropertyValue
SolubilityPractically insoluble in water
Density1.1±0.1 g/cm³
Boiling Point448.9±40.0 °C at 760 mmHg
Flash Point159.3±20.8 °C
LogP3.52260
pKaVery weakly acidic

Source: Data compiled from chemical property databases

Natural Occurrence and Extraction

1-Dehydro- -gingerdione is naturally present in the rhizomes of ginger (Zingiber officinale), although it occurs in relatively low concentrations in fresh or conventionally processed ginger.

Content in Ginger Preparations

Research shows significant variation in 1-dehydro- -gingerdione concentrations depending on processing methods:

Preparation Method1-Dehydro- -gingerdione Content
Conventional Ginger Extract (GE)0.19 ± 0.03 mg/g
Steam-Processed Ginger Extract (GGE)1.18 ± 0.15 mg/g

Source: Quantification studies of ginger extracts

The higher concentration in steam-processed ginger suggests that specific processing methods can enhance the bioavailability of this compound. This is particularly relevant for therapeutic applications where higher concentrations may be required for efficacy.

Extraction and Identification Methods

1-Dehydro- -gingerdione can be extracted from ginger rhizomes using various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS/MS) has been identified as a powerful method for identifying this compound from crude extracts of ginger rhizome .

Biological Activities and Mechanisms

Recent research has uncovered multiple biological activities of 1-dehydro- -gingerdione, positioning it as a compound with significant therapeutic potential.

Anticancer Properties

One of the most promising aspects of 1-dehydro- -gingerdione is its anticancer activity, particularly against breast cancer:

Study TypeFindingsReference
In vitro (MTT assay)Potent cytotoxic effects against breast cancer cells
Colony formation assayInhibited cancer cell colony formation
Proteomic analysisIdentified ferroptosis pathway as key mechanism
In vivo (xenograft mice)Inhibited tumor growth without organ damage

The anticancer mechanism involves inducing ferroptosis, a form of programmed cell death characterized by the disruption of cellular iron homeostasis. This leads to oxidative damage and ultimately cell death in cancer cells . Research indicates that 1-dehydro- -gingerdione (abbreviated as 1-D-6-G in some studies) demonstrates potential as a novel therapeutic agent specifically for inhibiting breast cancer progression by targeting the ferroptosis pathway .

Antioxidant and Anti-inflammatory Activities

1-Dehydro- -gingerdione exhibits significant antioxidant and anti-inflammatory properties:

ActivityMechanismEffect
Anti-inflammatorySuppression of iNOS and COX-2 expressionReduces inflammatory response
AntioxidantFree radical scavengingProtects against oxidative damage

The compound's antioxidant potency is comparable to other ginger-derived compounds, such as hexahydrocurcumin. Its anti-inflammatory activity primarily works through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory process .

Metabolic Effects

Research on steam-processed ginger extract (GGE), which contains 1-dehydro- -gingerdione as a major component, has revealed significant effects on metabolic processes:

ConcentrationEffect on Adipocyte Differentiationα-Glucosidase Inhibition
25 μg/mLMinimal effect26.08 ± 4.557%
50 μg/mLSignificant inhibition31.51 ± 1.839%
100 μg/mLMaximum inhibition31.84 ± 4.403%

Source: Data from metabolic studies

The inhibition of adipocyte differentiation was associated with suppression of transcription factors and genes involved in adipogenesis, including C/EBPα, PPARγ, aP2, FAS, and CD36 . Additionally, GGE showed significant α-glucosidase inhibitory activity, suggesting potential antidiabetic effects .

Other Biological Activities

Additional research has identified several other biological activities of 1-dehydro- -gingerdione:

  • Functions as a 5-HT1A receptor partial agonist

  • Demonstrates quinone reductase-inducing activity

  • Suppresses lipid accumulation in liver cells by inhibiting the expression of lipogenic genes

Comparative Studies with Other Ginger Compounds

Ginger contains numerous bioactive compounds, including gingerols, shogaols, zingerone, and paradols. 1-Dehydro- -gingerdione belongs to the broader class of gingerol-related compounds but possesses unique structural features and biological activities.

Comparison with Other Ginger Bioactives

CompoundStructurePrimary ActivitiesRelative Abundance
1-Dehydro- -gingerdioneHydroxycinnamic acid with α,β-unsaturated carbonylAnticancer, antioxidant, anti-inflammatoryLow in fresh ginger, higher in processed
-GingerolPhenolic ketoneAnti-inflammatory, antioxidant, gastroprotectiveHigh in fresh ginger
-ShogaolDehydrated form of gingerolAnti-inflammatory, anticancer, neuroprotectiveIncreases with heating/drying
ZingeronePhenolic alkanoneAntioxidant, anti-inflammatoryFormed during cooking/drying

Source: Comparison based on ginger compound research

While many ginger compounds show similar general biological activities, 1-dehydro- -gingerdione appears to have particularly pronounced anticancer effects through the ferroptosis pathway, distinguishing it from other ginger bioactives .

SupplierProduct NumberAmountPrice (USD)Year Listed
American Custom ChemicalsHBL00004295mg$495.832021
AvaChem39961mg$1292021
AvaChem39965mg$2902021
AvaChem399620mg$6902021
ArctomCFN922985mg$2582021

Source: Commercial availability data

Current Research Gaps and Future Directions

Despite the promising research findings, several knowledge gaps remain in our understanding of 1-dehydro- -gingerdione:

Research Limitations

  • Most studies have focused on in vitro or animal models, with limited human clinical trials

  • Bioavailability and pharmacokinetics data are largely absent

  • Long-term safety and toxicity profiles need further investigation

  • Optimal extraction and processing methods for maximizing yield require additional research

Future Research Directions

Future research on 1-dehydro- -gingerdione should focus on:

  • Human clinical trials to validate its therapeutic effects

  • Development of efficient and cost-effective extraction or synthesis methods

  • Exploration of synergistic effects with other bioactive compounds

  • Investigation of specific mechanisms of action beyond those already identified

  • Development of drug delivery systems to enhance bioavailability

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